Cas no 80866-82-6 (5-Bromo-2-methoxybenzyl alcohol)

5-Bromo-2-methoxybenzyl alcohol structure
80866-82-6 structure
Product Name:5-Bromo-2-methoxybenzyl alcohol
CAS No:80866-82-6
MF:C8H9BrO2
MW:217.059861898422
MDL:MFCD00004630
CID:60268
PubChem ID:612298
Update Time:2025-07-22

5-Bromo-2-methoxybenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methoxybenzyl alcohol
    • (5-bromo-2-methoxyphenyl)methanol
    • (5-Bromo-2-methoxy-phenyl)-methanol
    • 4-Bromo-2-(hydroxymethyl)anisole
    • 5-Bromo-2-methoxybenzylalcohol
    • Benzenemethanol, 5-bromo-2-methoxy-
    • 2-METHOXY-5-BROMOBENZYL ALCOHOL
    • 5-Brom-2-methoxybenzyl alcohol
    • 5-BROMO-O-ANISYL ALCOHOL
    • HAOOGRLZVQWDBY-UHFFFAOYSA-N
    • Benzenemethanol,5-bromo-2-methoxy-
    • 4-BROMO-(HYDROXYMETHYL)ANISOLE
    • (5-bromo-2-methoxyphenyl)methan-1-ol
    • PubChem4888
    • KSC648E6F
    • RA
    • CS-M0571
    • SY034750
    • NS00061331
    • BCP26801
    • MFCD00004630
    • EN300-13817
    • HMS1745C21
    • 5-Bromo-2-methoxybenzenemethanol
    • AM20041194
    • HAOOGRLZVQWDBY-UHFFFAOYSA-
    • InChI=1/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
    • 80866-82-6
    • 5-Bromo-2-methoxybenzyl alcohol, 97%
    • A15819
    • (5-Bromo-2-methoxyphenyl)methanol #
    • AC-4161
    • FT-0654343
    • Benzyl alcohol, 5-bromo-2-methoxy-
    • B3369
    • Z94602021
    • MB00140
    • DTXSID901001595
    • 5-BROMO-2-METHOXY BENZYLALCOHOL
    • PS-6132
    • SCHEMBL1145684
    • CK2449
    • AKOS001123480
    • 5-bromo-2-methoxyphenyl methanol
    • EINECS 279-586-7
    • 5-Bromo-2-methoxybenzenemethanol (ACI)
    • Benzyl alcohol, 5-bromo-2-methoxy- (6CI)
    • 3-Bromo-6-methoxybenzyl alcohol
    • DB-000739
    • MDL: MFCD00004630
    • Inchi: 1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
    • InChI Key: HAOOGRLZVQWDBY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CO)C(OC)=CC=1

Computed Properties

  • Exact Mass: 215.97900
  • Monoisotopic Mass: 215.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Color/Form: solid
  • Density: 1.4816 (rough estimate)
  • Melting Point: 71.0 to 75.0 deg-C
  • Boiling Point: 192.5°C (rough estimate)
  • Flash Point: 134.9±23.2 °C
  • Refractive Index: 1.4930 (estimate)
  • PSA: 29.46000
  • LogP: 1.95000
  • Solubility: Not determined

5-Bromo-2-methoxybenzyl alcohol Security Information

5-Bromo-2-methoxybenzyl alcohol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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5-Bromo-2-methoxybenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Solvents: Water ;  0 °C
Reference
Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions
Nambo, Masakazu; et al, ACS Catalysis, 2017, 7(2), 1108-1112

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Water ;  rt
Reference
Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation
Peron, Florent; et al, Chemistry - A European Journal, 2014, 20(24), 7507-7513

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Chloroform ;  55 - 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Reference
First total synthesis of 12-hydroxy-13-methylpodocarpa-9,11,13-trien-3-one
Zhang, Cheng Lu; et al, Chinese Chemical Letters, 2006, 17(2), 163-164

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: Palladium diacetate Solvents: Methanol ;  13 h, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
3.2 Reagents: Water ;  rt
Reference
Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation
Peron, Florent; et al, Chemistry - A European Journal, 2014, 20(24), 7507-7513

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: 1,4-Dioxane ,  Water ;  1 h, 25 - 30 °C
Reference
N-Bromosuccinimide. A facile reagent for the oxidation of benzylic alcohols to aldehydes
Adimurthy, Subbarayappa; et al, Synthetic Communications, 2007, 37(9), 1571-1577

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  10 min, rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl ]-1,3,4-oxadiazol-2(3H)-one, BMS-191011: Opener of Large-Conductance Ca2+-Activated Potassium (Maxi-K) Channels, Identification, Solubility, and SAR
Romine, Jeffrey L.; et al, Journal of Medicinal Chemistry, 2007, 50(3), 528-542

Production Method 7

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Lithium bromide Solvents: 2,2,2-Trifluoroethanol ;  10 min, rt
Reference
Dehydroxymethyl Bromination of Alkoxybenzyl Alcohols by Using a Hypervalent Iodine Reagent and Lithium Bromide
Shibata, Ayako; et al, Synlett, 2018, 29(17), 2275-2278

Production Method 8

Reaction Conditions
1.1 Reagents: Bromine(1+), bis(2,4,6-trimethylpyridine)-, hexafluorophosphate(1-) (1:1) Solvents: Dichloromethane
Reference
Bis(sym-collidine)bromine(I) hexafluorophosphate as oxidant
Rousseau, G.; et al, Tetrahedron Letters, 2000, 41(46), 8881-8885

Production Method 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: 1,4-Dioxane ,  Water ;  1 h, 70 °C
Reference
N-Bromosuccinimide. A facile reagent for the oxidation of benzylic alcohols to aldehydes
Adimurthy, Subbarayappa; et al, Synthetic Communications, 2007, 37(9), 1571-1577

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Water ;  rt
Reference
Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation
Peron, Florent; et al, Chemistry - A European Journal, 2014, 20(24), 7507-7513

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Reference
First total synthesis of 12-hydroxy-13-methylpodocarpa-9,11,13-trien-3-one
Zhang, Cheng Lu; et al, Chinese Chemical Letters, 2006, 17(2), 163-164

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ,  Ethyl acetate ;  15 min, rt; 1 h, 55 °C; 55 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: Palladium diacetate Solvents: Methanol ;  13 h, 25 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
4.2 Reagents: Water ;  rt
Reference
Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation
Peron, Florent; et al, Chemistry - A European Journal, 2014, 20(24), 7507-7513

Production Method 13

Reaction Conditions
1.1 Reagents: Disodium hydrogen phosphate dodecahydrate ,  1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) Solvents: Hexane ,  Water ;  5 h, 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Oxidation of benzyl alcohols with tetraalkylammonium dichlorobromate(1-)
Negoro, Tekeshi; et al, Wakayama Daigaku Kyoikugakubu Kiyo, 2003, 53, 7-18

5-Bromo-2-methoxybenzyl alcohol Raw materials

5-Bromo-2-methoxybenzyl alcohol Preparation Products

Additional information on 5-Bromo-2-methoxybenzyl alcohol

Comprehensive Overview of 5-Bromo-2-methoxybenzyl alcohol (CAS No. 80866-82-6)

5-Bromo-2-methoxybenzyl alcohol (CAS No. 80866-82-6) is a versatile organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and material science research. This brominated aromatic alcohol features a methoxy group at the ortho position, which significantly influences its reactivity and applications. The compound’s molecular formula, C8H9BrO2, highlights its balanced structural properties, making it a valuable building block for fine chemical synthesis.

In recent years, the demand for 5-Bromo-2-methoxybenzyl alcohol has surged due to its role in developing biologically active molecules. Researchers frequently explore its potential in drug discovery, particularly for designing enzyme inhibitors and receptor modulators. The bromine atom enhances electrophilic substitution reactions, while the benzyl alcohol moiety offers functionalization flexibility. These attributes align with current trends in green chemistry, where efficient and atom-economic transformations are prioritized.

From an industrial perspective, CAS 80866-82-6 is synthesized through controlled bromination of 2-methoxybenzyl alcohol, followed by purification via crystallization or chromatography. Manufacturers emphasize high-purity grades (>98%) to meet the stringent requirements of pharmaceutical applications. Analytical techniques like HPLC and NMR ensure batch consistency, addressing the growing consumer focus on quality control in specialty chemicals.

The compound’s stability under ambient conditions makes it a preferred choice for laboratory-scale reactions. However, users often inquire about optimal storage conditions—answers point to desiccated environments at 2–8°C to prevent degradation. Such practical insights are frequently searched in chemical forums and research databases, reflecting the intersection of academic curiosity and industrial needs.

Emerging applications of 5-Bromo-2-methoxybenzyl alcohol include its use in OLED materials and liquid crystal formulations. Its electron-withdrawing bromine group improves charge transport properties, a hot topic in advanced material science. This aligns with global interest in sustainable technologies, where search queries like “brominated aromatic compounds in electronics” have risen by 40% since 2022.

Regulatory compliance remains a critical discussion point. While 80866-82-6 is not classified as hazardous under major chemical inventories, proper handling protocols (e.g., PPE usage) are emphasized in safety data sheets. This responsiveness to ESG (Environmental, Social, and Governance) trends enhances the compound’s marketability.

In summary, 5-Bromo-2-methoxybenzyl alcohol exemplifies the synergy between traditional organic chemistry and modern innovation. Its adaptability across life sciences and material engineering ensures sustained relevance, while its well-documented synthesis meets the demand for reproducible research—a key concern voiced in scientific communities worldwide.

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